molecular formula C19H22ClNO B4997283 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride

1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No. B4997283
M. Wt: 315.8 g/mol
InChI Key: HTZIKQWUYGKHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride, also known as Desmethylprodine, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was used as a painkiller in medical settings. However, due to its highly addictive nature and potential for abuse, it was banned in most countries in the 1980s.

Mechanism of Action

1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride acts on the opioid receptors in the brain and spinal cord. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in pain relief and a feeling of euphoria.
Biochemical and Physiological Effects
The use of this compound can have a range of biochemical and physiological effects. These include pain relief, sedation, respiratory depression, and nausea. It can also lead to addiction and dependence, as well as overdose and death.

Advantages and Limitations for Lab Experiments

1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride has been used in laboratory experiments to study the effects of opioids on the nervous system. Its advantages include its potency and selectivity for the opioid receptors. However, its limitations include its potential for abuse and the ethical concerns surrounding the use of opioids in research.

Future Directions

There are several future directions for research involving 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride. These include studying the long-term effects of opioid use on the brain and nervous system, developing new opioid medications with fewer side effects and lower potential for abuse, and exploring alternative treatments for pain management. Additionally, research on the social and economic impacts of opioid addiction and overdose is also needed.
In conclusion, this compound is a synthetic opioid analgesic drug that has been used in scientific research to study the effects of opioids on the nervous system. Its mechanism of action involves binding to the opioid receptors in the brain and spinal cord, leading to pain relief and a feeling of euphoria. However, its potential for abuse and addiction has led to its banning in most countries. Future research should focus on developing new opioid medications with fewer side effects and lower potential for abuse, as well as exploring alternative treatments for pain management.

Synthesis Methods

The synthesis of 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride involves the reaction of phenylacetone with ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the desired compound.

Scientific Research Applications

1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride has been used in scientific research to study the effects of opioids on the nervous system. It has been used to investigate the mechanism of action of opioids, as well as their biochemical and physiological effects.

properties

IUPAC Name

1-phenyl-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c21-19(17-9-5-2-6-10-17)12-14-20-13-11-18(15-20)16-7-3-1-4-8-16;/h1-10,18H,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZIKQWUYGKHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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